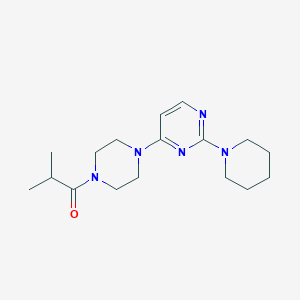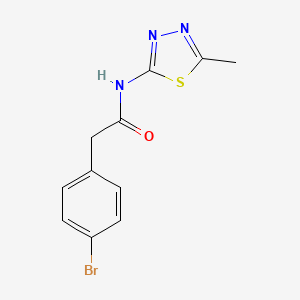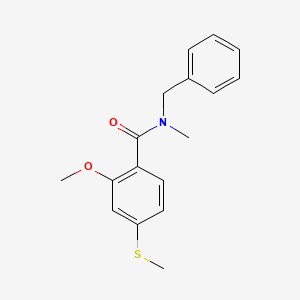![molecular formula C15H18ClN3O2 B5592385 3-氯-4-乙氧基-N-[3-(1H-咪唑-1-基)丙基]苯甲酰胺](/img/structure/B5592385.png)
3-氯-4-乙氧基-N-[3-(1H-咪唑-1-基)丙基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, closely related to the compound of interest, involves the combination of specific chemical groups to achieve desired pharmacological activities. A study by Morgan et al. (1990) elaborates on the synthesis of 18 N-substituted imidazolylbenzamides, indicating a method that could be adapted for our compound (Morgan et al., 1990).
Molecular Structure Analysis
Ünver et al. (2009) discuss the structural properties of novel compounds, including those with an imidazolylpropyl group, through spectroscopic characterization and crystal structure analysis. These methods provide insights into the 3D arrangement of atoms and the electronic structure of such compounds (Ünver et al., 2009).
Chemical Reactions and Properties
The chemical behavior and reactions of N-substituted benzamides, including chloro and ethoxy substitutions, are complex and can be influenced by various factors. For instance, Bhaskar et al. (2019) describe a 'one-pot' reductive cyclization method that could potentially be applied to synthesize related compounds, illustrating the chemical reactivity of these substances (Bhaskar et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds. Although specific studies on the physical properties of "3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide" are scarce, general principles of physical chemistry and related research can provide guidance on these aspects.
Chemical Properties Analysis
Chemical properties include reactivity with other substances, stability under various conditions, and pharmacological activities. Kumar et al. (2003) study similar compounds, highlighting their potential anti-cancer activities, which may indirectly suggest the chemical properties of our compound of interest (Kumar et al., 2003).
科学研究应用
Synthesis and Biological Activity
Research efforts have been directed towards synthesizing novel compounds with potential biological activities. For instance, studies have explored the synthesis of imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents against ulcers, although the compounds showed more promise in cytoprotection rather than antisecretory effects (Starrett et al., 1989). Another study focused on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents for arrhythmia treatment (Morgan et al., 1990).
Chemical Synthesis and Characterization
Efforts in chemical synthesis have led to the development of various compounds with imidazole derivatives, highlighting the versatility of these compounds in creating pharmaceutical agents. The synthesis and structural characterization of novel triazol-3(4H)-ones indicate the potential for further exploration in pharmaceutical applications (Ünver et al., 2009). Additionally, research into the reactions of o-aminonitriles with isocyanates has opened avenues for synthesizing imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, demonstrating the chemical versatility of these compounds (Papadopoulos, 1981).
Antimicrobial Activity
A notable area of application is the investigation of antimicrobial properties. Studies on new pyridine derivatives have shown variable and modest antimicrobial activity against several bacteria and fungi strains, suggesting the potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Potential Utility in Various Fields
The research extends to exploring the utility of imidazole derivatives in other areas, such as the synthesis of Schiff and Mannich bases of isatin derivatives with triazole-ones, which could have implications in medicinal chemistry and drug development (Bekircan & Bektaş, 2008).
属性
IUPAC Name |
3-chloro-4-ethoxy-N-(3-imidazol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-21-14-5-4-12(10-13(14)16)15(20)18-6-3-8-19-9-7-17-11-19/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUVQHSJOYDZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![methyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5592334.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)
![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)
![N-(4-methoxyphenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5592356.png)
![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)
